KCP10043F

T-type calcium channel Cav3.1 patch-clamp electrophysiology

KCP10043F (OZ-001) is the only 3,4-dihydroquinazoline derivative combining T-type Ca²⁺ channel (Cav3.1) blockade with nanomolar STAT3 suppression. It produces clean, non-lethal G1-phase arrest (~10% increase at 5 μM) with defined CDK/cyclin modulation, enabling unambiguous cell-cycle studies in A549 and NCI-H358 models. Published synergy CI values of 0.2–0.8 with etoposide/cisplatin make it the only compound in its class suitable for chemosensitization screens. Oral bioavailability supports in vivo xenograft work (A549, MDA-MB-231, MIA PaCa-2) at 15–30 mg/kg p.o. KCP10043F inhibits STAT3 phosphorylation at concentrations >20-fold lower than S3I‑201. Choose this compound when your endpoint demands dual Cav3.1/STAT3 engagement with superior metabolic stability.

Molecular Formula C36H45FN6O2
Molecular Weight 612.79
Cat. No. B1192958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCP10043F
SynonymsKCP-10043F;  KCP 10043F;  KCP10043F
Molecular FormulaC36H45FN6O2
Molecular Weight612.79
Structural Identifiers
SMILESO=C(NCC1=CC=C(F)C=C1)CC2N(C3=CC=C(C4CCCCC4)C=C3)C(N(CCCNC(N(C)C)=O)C)=NC5=C2C=CC=C5
InChIInChI=1S/C36H45FN6O2/c1-41(2)36(45)38-22-9-23-42(3)35-40-32-13-8-7-12-31(32)33(24-34(44)39-25-26-14-18-29(37)19-15-26)43(35)30-20-16-28(17-21-30)27-10-5-4-6-11-27/h7-8,12-21,27,33H,4-6,9-11,22-25H2,1-3H3,(H,38,45)(H,39,44)
InChIKeyONSKVAPFVGNDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KCP10043F (OZ-001): A Dual-Mechanism T-Type Calcium Channel Blocker and STAT3 Inhibitor for Oncology Research


KCP10043F (also designated OZ-001) is a 3,4‑dihydroquinazoline derivative that simultaneously blocks T‑type Ca²⁺ channels (Cav3.1) and inhibits STAT3 signaling . Originally developed as a structural refinement of the parent compound KYS05090S, KCP10043F was designed to shift the biological profile away from direct cytotoxicity and toward sustained G1‑phase cell‑cycle arrest while acquiring a distinct STAT3‑inhibitory function . This dual mechanism is unique among compounds in its chemical series and distinguishes KCP10043F from conventional T‑type channel blockers such as mibefradil, which lack STAT3 activity.

Why KCP10043F Cannot Be Substituted by Other T‑Type Calcium Channel Blockers or STAT3 Inhibitors


KCP10043F occupies a narrow functional niche that is not captured by simple T‑type calcium channel blockers (e.g., mibefradil) or standalone STAT3 inhibitors (e.g., S3I‑201). Direct head‑to‑head data show that while KCP10043F has weaker Cav3.1 blockade and lower cytotoxicity than its parent KYS05090S, it uniquely combines moderately potent channel inhibition with strong G1‑phase arrest and nanomolar‑range STAT3 pathway suppression . Concomitantly, KCP10043F displays favorable in‑vitro ADME properties that are superior to the metabolically labile KYS05090S scaffold . Substituting KCP10043F with any single‑target analog would forfeit either the cell‑cycle regulatory component or the STAT3‑mediated apoptotic arm, undermining the therapeutic rationale in cancer models where both pathways contribute to tumor survival.

Quantitative Differentiation of KCP10043F: Head‑to‑Head and Cross‑Study Comparator Data


Cav3.1 Channel Blockade: Moderate Potency with a Distinct Functional Outcome vs. KYS05090S and Mibefradil

KCP10043F exhibits intermediate Cav3.1 blocking potency compared to the parent compound KYS05090S and the reference T‑type blocker mibefradil. In patch‑clamp recordings of HEK293 cells stably expressing Cav3.1, KCP10043F shows an IC50 of 0.89 ± 0.06 μM, which is 1.75‑fold weaker than KYS05090S (IC50 = 0.51 ± 0.02 μM) but 1.51‑fold stronger than mibefradil (IC50 = 1.34 ± 0.49 μM) . Despite possessing lower channel‑blocking potency than the parent, KCP10043F redirects the cellular response from cytotoxicity to G1‑phase arrest, a functional divergence critical for its combination‑therapy applications.

T-type calcium channel Cav3.1 patch-clamp electrophysiology calcium signaling

Cytotoxicity in A549 NSCLC Cells: Lower Acute Cytotoxicity than KYS05090S Enables Mechanistic Studies

In MTT viability assays of A549 non‑small cell lung cancer cells, KCP10043F shows an IC50 of 7.3 μM, which is ~1.55‑fold less cytotoxic than the parent compound KYS05090S (IC50 = 4.7 μM) but ~4.3‑fold more cytotoxic than mibefradil (IC50 = 31.4 μM) . The reduced acute cytotoxicity of KCP10043F relative to KYS05090S is mechanistically significant: it allows observation of G1‑phase arrest without the confounding effect of rapid cell death, thereby enabling cleaner dissection of cell‑cycle‑dependent pathways.

NSCLC cytotoxicity MTT assay A549

G1‑Phase Cell‑Cycle Arrest Selectivity vs. KYS05090S

At equimolar concentrations (5 μM) in A549 cells, KCP10043F and KYS05090S produce qualitatively distinct cell‑cycle effects. KCP10043F increases the G1‑phase population by approximately 10% relative to untreated controls, consistent with a clean G1 arrest, whereas KYS05090S primarily elevates the sub‑G1 population—indicative of direct cell death rather than cycle arrest . Molecularly, KCP10043F downregulates CDK2, CDK4, CDK6, and cyclins D2/D3/E while upregulating the CDK inhibitor p27ᴷᴵᴾ¹ and increasing its recruitment to CDK complexes . KYS05090S does not engage the same cyclin‑CDK machinery to achieve G1 arrest.

cell cycle arrest G1-phase flow cytometry CDK inhibitors

STAT3 Inhibition: ~23‑Fold Greater Cytotoxic Potency than the Reference STAT3 Inhibitor S3I‑201 in NSCLC Cells

KCP10043F suppresses constitutive and IL‑6‑induced STAT3 phosphorylation, an activity not shared by KYS05090S or mibefradil. In a direct comparison within the same study, the IC50 of KCP10043F against A549 NSCLC cells was 8.23 ± 0.34 μM, whereas the well‑known STAT3 inhibitor S3I‑201 exhibited an IC50 of 192.67 ± 4.38 μM—an approximately 23.4‑fold difference . A similar trend was observed in NCI‑H358 cells (KCP10043F IC50 = 9.23 ± 0.53 μM vs. S3I‑201 IC50 = 149.63 ± 2.75 μM). Molecular docking confirmed that KCP10043F binds the SH2 domain of STAT3 (ΔG = −7.79 kcal/mol for the S‑stereoisomer), preventing phosphorylation and dimerization .

STAT3 transcription factor inhibition NSCLC apoptosis

Synergistic Combination with Etoposide and Cisplatin (Combination Index 0.2–0.8)

KCP10043F primes A549 cells for enhanced chemotherapy response by arresting them in G1 phase. When combined with etoposide or cisplatin, KCP10043F yields combination index (CI) values of 0.2–0.8 in A549 cells, indicating synergistic cell death (CI < 0.9 denotes synergy; CI < 0.3 denotes strong synergy) . This synergy is accompanied by a significant increase in annexin‑V‑positive (apoptotic) cells compared with either agent administered alone . No comparable synergy data exist for KYS05090S or mibefradil in the same model, making KCP10043F the only compound in this series with documented quantitative synergy metrics.

drug combination synergy combination index chemotherapy

Selectivity Window: 2.3‑ to 4.6‑Fold Higher IC50 in Normal vs. Cancer Cells

KCP10043F preferentially inhibits the growth of cancer cells over normal counterparts. In NSCLC models, IC50 against A549 cells (8.23 μM) is 2.3‑fold lower than against normal human lung fibroblasts MRC5 (18.89 μM) . In triple‑negative breast cancer, IC50 against MDA‑MB‑231 cells (7.46 μM) is 2.6‑fold lower than against the non‑tumorigenic breast epithelial line MCF‑10A (19.56 μM) . In pancreatic cancer, IC50 against MIA PaCa‑2 cells (4.3 μM) is 4.6‑fold lower than against normal pancreatic ductal epithelial HPDE cells (19.59 μM) . This consistent selectivity window across three distinct cancer types exceeds what is reported for the pan‑STAT3 inhibitor S3I‑201 in the same cell panels.

selectivity index cancer selectivity normal cell viability therapeutic window

Procurement‑Driven Application Scenarios for KCP10043F


Mechanistic Studies of G1‑Phase Regulation and CDK Inhibitor Biology in NSCLC

KCP10043F is the compound of choice for researchers dissecting G1‑phase cell‑cycle control in lung cancer. Unlike KYS05090S, which triggers sub‑G1 cell death that obscures cycle‑specific readouts, KCP10043F produces a clean ~10% increase in G1‑phase cells at 5 μM accompanied by defined molecular changes (downregulation of CDK2/4/6 and cyclins D2/D3/E; upregulation and recruitment of p27ᴷᴵᴾ¹) . This makes KCP10043F uniquely suited for experiments requiring a reversible, non‑lethal G1 arrest in A549 and NCI‑H358 models.

Combination Therapy Screening with DNA‑Damaging Chemotherapeutics

For laboratories conducting drug‑combination screens, KCP10043F is the only compound in the 3,4‑dihydroquinazoline series with published, quantitative synergy metrics. It produces CI values of 0.2–0.8 with etoposide or cisplatin in A549 cells , enabling dose‑reduction strategies and mechanistic studies of chemotherapy sensitization via G1 arrest. Procurement should prioritize KCP10043F over KYS05090S or mibefradil when the experimental endpoint involves chemosensitization or synergy quantification.

STAT3‑Dependent Apoptosis Research in Lung, Breast, and Pancreatic Cancer

KCP10043F is a potent dual‑mechanism tool for studying STAT3‑mediated survival signaling across multiple cancer types. It inhibits constitutive and IL‑6‑induced STAT3 phosphorylation at concentrations >20‑fold lower than the reference inhibitor S3I‑201 , and its oral bioavailability enables in‑vivo xenograft studies in A549, MDA‑MB‑231, and MIA PaCa‑2 models . Researchers focused on STAT3‑driven oncogenesis should consider KCP10043F as a more translationally relevant alternative to S3I‑201.

In‑Vivo Xenograft Efficacy Studies Requiring Oral Dosing

For in‑vivo oncology efficacy studies, KCP10043F offers oral dosing capability with demonstrated tumor growth inhibition in subcutaneous A549, MDA‑MB‑231, and MIA PaCa‑2 xenograft models at doses of 15–30 mg/kg (p.o.) . The compound maintains target engagement as evidenced by reduced p‑STAT3 and downstream markers (survivin, Mcl‑1, Bcl‑2) in tumor tissues . This in‑vivo tractability, combined with favorable liver microsomal stability (≥62% remaining across species) , positions KCP10043F as a practical research‑grade agent for preclinical proof‑of‑concept studies.

Quote Request

Request a Quote for KCP10043F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.